2-(Benzoylamino)octanoic acid
Description
2-(Benzoylamino)octanoic acid is a synthetic organic compound characterized by an eight-carbon aliphatic chain (octanoic acid backbone) with a benzoylamino group (-NH-C(O)-C₆H₅) attached at the second carbon position. This structure combines hydrophobic (alkyl chain) and aromatic (benzoyl) moieties, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.
Properties
CAS No. |
6294-94-6 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-benzamidooctanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-8-11-13(15(18)19)16-14(17)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
YQGXRDXMBQRPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)octanoic acid typically involves the reaction of octanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .
Industrial Production Methods
Industrial production of 2-(Benzoylamino)octanoic acid can be achieved through similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield octanoic acid and benzoylamine.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Octanoic acid and benzoylamine.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
2-(Benzoylamino)octanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)octanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the absorption of certain drugs by acting as a localized buffer that neutralizes the pH of the surrounding environment, thereby stabilizing the drug and protecting it from degradation . This property makes it a valuable compound in the formulation of oral medications.
Comparison with Similar Compounds
The following analysis focuses on structurally related benzoylamino-substituted carboxylic acids, emphasizing differences in molecular features, biological activities, and applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects : Fluorination (as in Benzavir-2) or methoxy groups (as in 4,5-dimethoxybenzoic acid) enhance target specificity and metabolic stability .
- Biological Activity: Benzoylamino groups paired with aromatic systems (e.g., quinoline in ) show broad-spectrum antimicrobial activity, while hybrids like Bentiromide leverage enzyme-specific cleavage for diagnostic use .
Thermodynamic and Spectroscopic Data
Notes:
- The octanoic acid derivative’s predicted low water solubility aligns with its aliphatic chain, whereas anthranilic acid’s smaller structure allows moderate aqueous solubility .
- IR spectra for benzoylamino compounds consistently show strong amide C=O and N-H stretches, critical for structural confirmation .
Antiviral Activity
- Benzavir-2: Exhibits EC₅₀ values of 0.5–2.0 µM against herpes simplex virus (HSV) and adenovirus, outperforming acyclovir in resistant strains .
Anti-inflammatory and Analgesic Potential
- 2-[(2,6-Dichloroanilino)phenyl]acetic acid derivatives: Reduce inflammation (ED₅₀: 20–50 mg/kg) but show ulcerogenic side effects, highlighting the trade-off between activity and toxicity in benzoylamino analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
